6-Aminoindanone
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Aminoindanone can be represented by the SMILES stringNc1ccc2CCC(=O)c2c1
. This indicates that the compound has a cyclic structure with an amino group and a carbonyl group. Physical And Chemical Properties Analysis
6-Aminoindanone is a solid compound . It has a predicted density of 1.254±0.06 g/cm3 . The melting point is reported to be between 167-171 °C , and the predicted boiling point is 330.3±31.0 °C .Scientific Research Applications
Pharmacology: Anti-Inflammatory Agents
6-Aminoindanone has been studied for its potential in pharmacology, particularly in the development of anti-inflammatory agents. Modifications to the indanone structure, which includes 6-aminoindanone, have shown promising results in enhancing anti-inflammatory activity . This suggests that 6-aminoindanone could be a valuable scaffold for the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs) that may offer improved efficacy and reduced side effects compared to current treatments.
Material Science: Advanced Chemical Synthesis
In material science, 6-aminoindanone serves as a precursor in the synthesis of complex molecules. Its solid form and structural properties make it a versatile intermediate in the creation of new materials and chemicals . Researchers in this field can utilize 6-aminoindanone to develop novel compounds with potential applications ranging from electronics to coatings.
Chemical Synthesis: Building Blocks
The role of 6-aminoindanone in chemical synthesis is significant due to its reactivity and potential to form various derivatives. It acts as a building block for synthesizing a wide array of chemical compounds, which can be used in further research and development across multiple scientific disciplines .
Medical Diagnostics: Biomarker Detection
6-Aminoindanone could play a role in medical diagnostics as a reagent for the detection of specific biomarkers. While direct applications in diagnostics are not well-documented, the compound’s chemical properties may allow it to react with particular enzymes or substrates, indicating the presence of certain diseases or conditions .
Environmental Science: Toxicity and Safety Analysis
Environmental scientists might explore the use of 6-aminoindanone in studying the toxicity and safety of chemical compounds. Given its classification under certain hazard statements, it can serve as a reference compound in the assessment of environmental risks and the development of safety protocols .
Biochemistry: Enzyme Reaction Studies
In biochemistry, 6-aminoindanone can be utilized to study enzyme reactions, particularly those involving decarboxylation and transamination processes. Its structure allows for the investigation of enzyme specificity and catalysis, which is crucial for understanding metabolic pathways and designing drugs that target specific enzymes .
Safety and Hazards
6-Aminoindanone is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also harmful in contact with skin . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
6-amino-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCPAAEKXNPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310310 | |
Record name | 6-AMINOINDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoindanone | |
CAS RN |
69975-65-1 | |
Record name | 69975-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-AMINOINDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aminoindan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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